molecular formula C15H17N3O3S B2881370 2-methoxy-6-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034501-47-6

2-methoxy-6-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2881370
CAS No.: 2034501-47-6
M. Wt: 319.38
InChI Key: QKZAOZWKADTDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
The exact mass of the compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : New pyridine derivatives, including those related to the query compound, have been synthesized and evaluated for their antimicrobial activities against bacteria and fungi. This research contributes to the development of potential new antibiotics or antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Evaluation

  • Anticancer Potential : The synthesis of novel compounds followed by their evaluation as anticancer agents showcases the potential therapeutic applications of these chemicals in oncology. Such studies are crucial for identifying new drug candidates (Gouhar & Raafat, 2015).

Anti-inflammatory and Analgesic Activity

  • Analgesic and Anti-inflammatory Applications : Research on furochromone pyrimidine derivatives illustrates the exploration of novel compounds for their analgesic and anti-inflammatory activities, highlighting the relevance of such compounds in pain management and inflammatory diseases (Abu‐Hashem & Youssef, 2011).

Structural Analysis

  • Material Science and Structural Chemistry : The crystal and molecular structure analysis of related compounds aids in understanding the chemical and physical properties essential for material science applications. Such analyses contribute to the design of materials with specific functions (Lakshminarayana et al., 2009).

Molecular Modeling and Antimicrobial Activity

  • Drug Design and Development : Molecular modeling combined with the synthesis of novel compounds provides insights into the structure-activity relationship, crucial for drug design and development. This approach facilitates the discovery of more potent and selective drugs (Mandala et al., 2013).

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-13-7-16-8-14(17-13)21-12-3-2-5-18(9-12)15(19)11-4-6-22-10-11/h4,6-8,10,12H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZAOZWKADTDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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